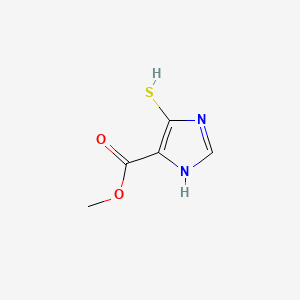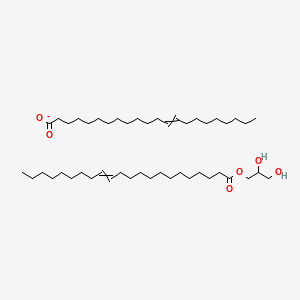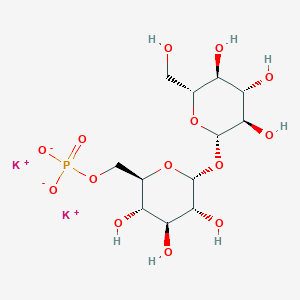
海藻糖-6-磷酸二钾盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trehalose 6-phosphate dipotassium salt is a chemical compound with the molecular formula C12H21O14PK2 and a molecular weight of 498.46 g/mol . It is a derivative of trehalose, a non-reducing disaccharide found in various organisms including plants, fungi, and bacteria . Trehalose 6-phosphate serves as an intermediate in the biosynthesis of trehalose and plays a crucial role in regulating sugar metabolism and promoting growth in plants .
科学研究应用
Trehalose 6-phosphate dipotassium salt has a wide range of scientific research applications:
作用机制
Target of Action:
T6P primarily interacts with enzymes involved in sugar metabolism. Specifically, it serves as a feedback inhibitor of sucrose synthesis and an activator of sucrose breakdown enzymes . By orchestrating the balance between sucrose synthesis and utilization, T6P plays a pivotal role in responding to changing environmental conditions .
Mode of Action:
The synthesis of T6P occurs via a two-step pathway involving trehalose-6-phosphate synthase (OtsA) and trehalose-6-phosphate phosphatase (OtsB) . In the first reaction, glucose 6-phosphate and UDP-glucose are converted into trehalose 6-phosphate by OtsA. T6P then regulates sugar metabolism by blocking the action of sucrose nonfermenting-1-related protein kinase 1 (SnRK1) , affecting energy and carbon metabolism .
Biochemical Pathways:
T6P impacts several pathways:
- Carbon Partitioning : By regulating SnRK1, T6P affects central carbon metabolism, influencing plant growth in response to environmental stimuli .
Pharmacokinetics:
T6P is synthesized from glucose-6-phosphate (G6P) and uridine 5-diphospho-glucose. Its role as a precursor for trehalose synthesis highlights its importance in cellular processes .
Result of Action:
Molecularly, T6P contributes to maintaining cellular homeostasis under stress conditions. It acts as an osmoprotectant , chemical chaperone , and free radical scavenger . Additionally, T6P influences virulence in bacteria and fungi .
Action Environment:
Environmental factors significantly impact T6P’s efficacy and stability. These include temperature, osmotic stress, UV radiation, and exposure to heavy metal ions or pathogens .
生化分析
Biochemical Properties
Trehalose 6-phosphate dipotassium salt interacts with several enzymes, proteins, and other biomolecules. It is synthesized by the enzyme trehalose-6-phosphate synthase (TPS), which uses glucose-6-phosphate (G6P) and uridine 5-diphospho-glucose as substrates . The product of this reaction, trehalose-6-phosphate, is then converted to trehalose by the enzyme trehalose-6-phosphate phosphatase (TPP) .
Cellular Effects
Trehalose 6-phosphate dipotassium salt has a profound impact on various types of cells and cellular processes. It regulates sugar metabolism in plants like Arabidopsis and promotes their growth . It also plays a role in maintaining cellular homeostasis under stress conditions .
Molecular Mechanism
The molecular mechanism of action of trehalose 6-phosphate dipotassium salt involves its binding interactions with biomolecules and changes in gene expression. Trehalose 6-phosphate (T6P) blocks the action of sucrose nonfermenting-1-related protein kinase 1, which affects the energy and carbon metabolism . It also serves as a precursor for the synthesis of trehalose .
Temporal Effects in Laboratory Settings
The effects of trehalose 6-phosphate dipotassium salt change over time in laboratory settings. It has been used as a standard to measure T6P concentrations in potato tubers . It has also been used as a calibration standard in liquid chromatography-mass spectrometry (LC-MS) assay for measurement of T6P in plants .
Metabolic Pathways
Trehalose 6-phosphate dipotassium salt is involved in the trehalose metabolic pathway. It is produced by the enzyme trehalose-6-phosphate synthase (TPS) using glucose-6-phosphate (G6P) and uridine 5-diphospho-glucose . It is then transformed to trehalose by trehalose-6-phosphate phosphatase (TPP) .
Subcellular Localization
The subcellular localization of trehalose 6-phosphate dipotassium salt is predominantly in the cytoplasm This localization is crucial for its activity and function
准备方法
Trehalose 6-phosphate dipotassium salt is synthesized from glucose-6-phosphate and uridine 5-diphospho-glucose through the catalytic action of trehalose-6-phosphate synthase . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the purity and yield of the product. Industrial production methods may vary, but they generally follow similar biochemical pathways to achieve large-scale synthesis .
化学反应分析
Trehalose 6-phosphate dipotassium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by gaining electrons or hydrogen atoms.
Substitution: Involves the replacement of one functional group with another, typically under specific conditions and using reagents like halogens or acids.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Trehalose 6-phosphate dipotassium salt can be compared with other similar compounds such as:
- Sucrose 6′-monophosphate dipotassium salt
- D-Fructose 6-phosphate disodium salt hydrate
- D-Glucose 6-phosphate disodium salt hydrate
These compounds share similarities in their roles in sugar metabolism and their use as biochemical standards. trehalose 6-phosphate dipotassium salt is unique in its specific regulatory functions and its role in promoting plant growth .
属性
CAS 编号 |
136632-28-5 |
|---|---|
分子式 |
C12H21K2O14P |
分子量 |
498.46 g/mol |
IUPAC 名称 |
dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C12H23O14P.2K/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22;;/h3-19H,1-2H2,(H2,20,21,22);;/q;2*+1/p-2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-;;/m1../s1 |
InChI 键 |
YKCUKYNZTFYPHM-PVXXTIHASA-L |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+] |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+] |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+] |
外观 |
Assay:≥95%A crystalline solid |
同义词 |
α-D-glucopyranosyl α-D-glucopyranoside 6-(dihydrogen phosphate), dipotassium salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


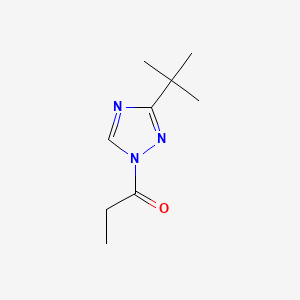
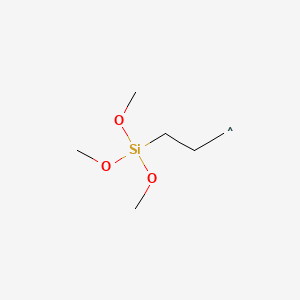
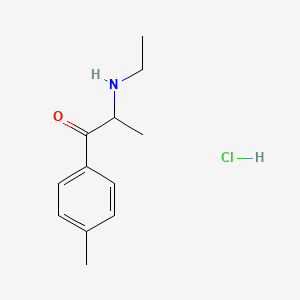
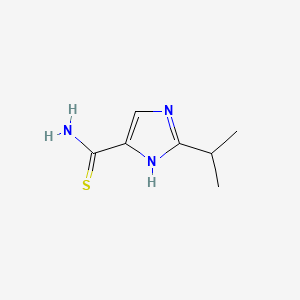
![3-(3-Sulfopropyl)-2-([3-[(3-sulfopropyl)-2-benzothiazolinylidene) methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl)benzothiazolium inner salt sodium salt](/img/structure/B593147.png)
![tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate](/img/structure/B593148.png)
![Disodium 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoate](/img/structure/B593149.png)
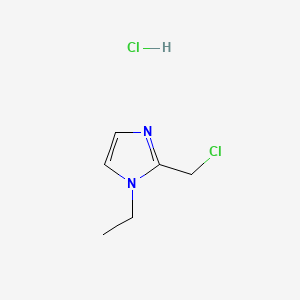

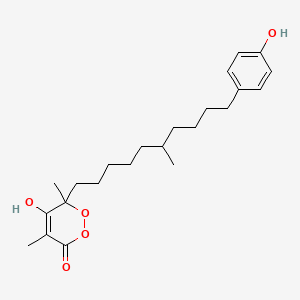
![Cyclopent[b]azepine, decahydro-7-methylene-, trans- (9CI)](/img/new.no-structure.jpg)
